

# Azalamellarin N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Azalamellarin N** is a synthetic hexacyclic pyrrole alkaloid, belonging to the azalamellarin class of compounds. These are lactam analogues of the naturally occurring lamellarins, which are isolated from marine invertebrates. **Azalamellarin N** has garnered significant interest in the scientific community due to its potent and diverse biological activities, particularly its anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activities of **Azalamellarin N**, with a focus on its mechanisms of action as an inhibitor of Epidermal Growth Factor Receptor (EGFR) and pyroptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

### **Chemical Structure and Physicochemical Properties**

**Azalamellarin N** is structurally characterized by a pentacyclic core featuring a lactam ( $\alpha$ , $\beta$ -unsaturated  $\gamma$ -lactam) B-ring, which distinguishes it from its natural counterpart, lamellarin N, which possesses a lactone ring. The core structure is a pyrrolodihydroisoquinoline lactam.

Chemical Structure:



(Image of the chemical structure of **Azalamellarin N** would be placed here in a real document. For this text-based output, a detailed description is provided below.)

The systematic IUPAC name for the parent lamellarin N is 7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.0<sup>2</sup>,11.0<sup>5</sup>,10.01<sup>4</sup>,19]henicosa-2(11),5,7,9,12,14,16,18,20-nonaen-3-one. The structure of **Azalamellarin N** replaces the oxygen atom at position 4 in the pentacyclic system with a nitrogen atom, forming a lactam ring.

#### Physicochemical Properties:

While extensive experimental data on the physicochemical properties of **Azalamellarin N** are not widely published, the following table summarizes computed properties based on the structure of the closely related Lamellarin N and known information about **Azalamellarin N**.

| Property                     | Value        | Source                         |
|------------------------------|--------------|--------------------------------|
| Molecular Formula            | C28H20N2O7   | Calculated                     |
| Molecular Weight             | 508.48 g/mol | Calculated                     |
| XLogP3-AA                    | 5.2          | Computed for Lamellarin N[1]   |
| Hydrogen Bond Donor Count    | 3            | Calculated                     |
| Hydrogen Bond Acceptor Count | 8            | Calculated for Lamellarin N[1] |
| Rotatable Bond Count         | 3            | Calculated                     |

#### **Synthesis**

The synthesis of **Azalamellarin N** and its analogues has been achieved through various multistep strategies. A common approach involves the construction of the pentacyclic core via key reactions such as the Grob cyclization, Michael addition/ring closure (Mi-RC), and copper(I)-mediated C-N amide bond formation.[2][3][4]

#### **General Synthetic Workflow**



The following diagram illustrates a generalized synthetic approach to the azalamellarin core.



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Caption: Generalized synthetic workflow for **Azalamellarin N**.

# Experimental Protocol: Synthesis of Azalamellarin N Analogues

While a precise, step-by-step protocol for the synthesis of **Azalamellarin N** is proprietary to the research groups that have developed it, a representative method for the synthesis of A-ring-modified **azalamellarin N** analogues is described by Fukuda et al. (2021).[5] The key steps involve a Suzuki-Miyaura cross-coupling reaction to construct the A-ring, followed by cyclization to form the lactam ring.

#### **Biological Activity and Mechanisms of Action**

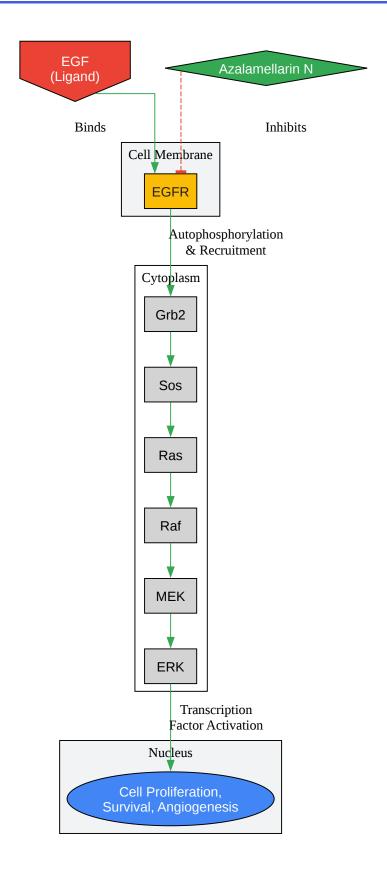
**Azalamellarin N** exhibits significant biological activity, primarily as an anticancer and antiinflammatory agent. Its mechanisms of action involve the inhibition of key cellular signaling pathways.

#### **Anticancer Activity: EGFR Inhibition**

**Azalamellarin N** is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants like T790M/L858R.[5] The lactam NH group is crucial for its inhibitory activity, likely through hydrogen bonding interactions within the ATP-binding pocket of the kinase domain.[5][6]

Signaling Pathway:





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Caption: EGFR signaling pathway and inhibition by Azalamellarin N.



Quantitative Data: EGFR Inhibition

The inhibitory activity of **Azalamellarin N** and its analogues against wild-type (WT) and mutant EGFR has been quantified through in vitro kinase assays.

| Compound   | IC₅₀ (WT EGFR) (nM) | IC₅₀ (T790M/L858R EGFR)<br>(nM) |
|--|---------------------|---------------------------------|
| Azalamellarin N  | -                   | -                               |
| Analogue with two 3-<br>(dimethylamino)propoxy<br>groups | 4.6                 | 1.7[6]                          |

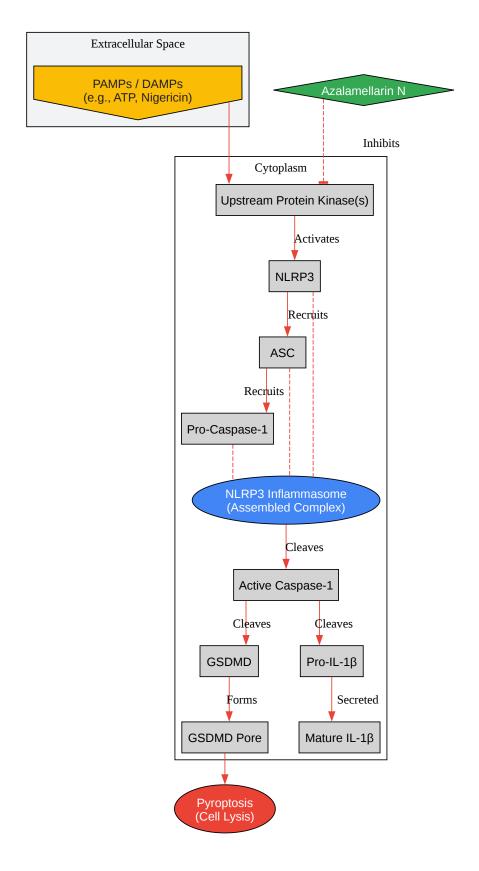
Note: Specific IC<sub>50</sub> values for the parent **Azalamellarin N** are not provided in the cited literature, but for a highly active analogue.

#### **Anti-inflammatory Activity: Pyroptosis Inhibition**

**Azalamellarin N** has been identified as an inhibitor of pyroptosis, a form of programmed cell death associated with inflammation.[7] It acts upstream of the NLRP3 inflammasome activation, inhibiting the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like IL-1β.[7][8] The lactam ring is also essential for this activity.[7]

Signaling Pathway:





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Caption: NLRP3 inflammasome pathway and pyroptosis inhibition by Azalamellarin N.



#### **Cytotoxicity Against Cancer Cell Lines**

Azalamellarins have demonstrated cytotoxic effects against a range of human cancer cell lines. The  $IC_{50}$  values are typically in the micromolar range.[2][3]

Quantitative Data: Cytotoxicity

| Cell Line | Cancer Type                  | IC50 (μM)              |
|-----------|------------------------------|------------------------|
| HuCCA-1   | Cholangiocarcinoma           | Micromolar range[2][3] |
| A-549     | Lung Carcinoma               | Micromolar range[2][3] |
| HepG2     | Hepatocellular Carcinoma     | Micromolar range[2][3] |
| MOLT-3    | Acute Lymphoblastic Leukemia | Micromolar range[2][3] |

Note: Specific IC<sub>50</sub> values for **Azalamellarin N** are often reported as part of a series of compounds and may vary between studies.

# Experimental Protocols In Vitro EGFR Kinase Assay[7]

This protocol describes a method to determine the in vitro inhibitory activity of **Azalamellarin N** against EGFR.

- Pre-incubation: Recombinant EGFR kinase domains (WT or mutant) are pre-incubated with varying concentrations of **Azalamellarin N** (e.g., 1-10,000 nM) in a kinase reaction buffer (120 mM HEPES, pH 7.5, 10 mM MnCl<sub>2</sub>, 6 μM Na<sub>3</sub>VO<sub>4</sub>, and 2.5 mM DTT) at 25 °C for 30 minutes.
- Kinase Reaction: An ATP/substrate solution containing ATP and a biotinylated poly(Glu-Tyr)
  peptide substrate is added to the pre-incubated samples. The reaction is allowed to proceed
  at 25 °C for 30 minutes.
- Termination: The reaction is stopped by the addition of 50 mM EDTA, pH 8.0.



- Quantification: The level of phosphorylation is quantified using an ELISA-based method with avidin-coated 96-well plates and an anti-phosphotyrosine antibody.
- Data Analysis: Relative inhibition is calculated from at least three independent experiments, and IC<sub>50</sub> values are estimated.

#### Cell Viability (MTT) Assay[4][5]

This protocol provides a general method for assessing the cytotoxicity of **Azalamellarin N** against cancer cell lines.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with various concentrations of Azalamellarin N and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO<sub>2</sub> incubator.
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC<sub>50</sub> values are determined.

## **NLRP3 Inflammasome Activation and Inhibition Assay[7]**

This protocol outlines a general procedure to evaluate the inhibitory effect of **Azalamellarin N** on NLRP3 inflammasome activation.



- Cell Culture: Immortalized bone marrow-derived macrophages (iBMDMs) or human monocytic THP-1 cells are cultured.
- Priming: Cells are primed with lipopolysaccharide (LPS) for several hours to upregulate the expression of NLRP3 and pro-IL-1β.
- Inhibitor Treatment: Cells are pre-treated with various concentrations of Azalamellarin N for a defined period.
- NLRP3 Activation: The NLRP3 inflammasome is activated with a stimulus such as ATP or nigericin.
- Supernatant Collection: The cell culture supernatants are collected.
- Measurement of IL-1 $\beta$  Release: The concentration of mature IL-1 $\beta$  in the supernatants is quantified using an ELISA kit.
- Measurement of Cell Death (Pyroptosis): Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.
- Data Analysis: The inhibition of IL-1β release and LDH release is calculated relative to the stimulated control, and IC<sub>50</sub> values can be determined.

#### **Conclusion and Future Directions**

**Azalamellarin N** is a promising synthetic molecule with potent anticancer and anti-inflammatory activities. Its dual inhibitory action on EGFR and the NLRP3 inflammasome pathway makes it an attractive candidate for further investigation in the context of cancers with inflammatory components. The detailed chemical and biological information provided in this guide serves as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. Future studies should focus on elucidating the detailed in vivo pharmacokinetic and pharmacodynamic properties of **Azalamellarin N**, as well as exploring its therapeutic potential in relevant animal models of cancer and inflammatory diseases. Further optimization of its structure could lead to the development of even more potent and selective drug candidates.



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- To cite this document: BenchChem. [Azalamellarin N: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383977#chemical-structure-and-properties-of-azalamellarin-n]

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